![molecular formula C14H19FN2O4S B3007892 3-Fluorosulfonyloxy-5-[(1,2,2,3,3-pentamethylcyclopropyl)carbamoyl]pyridine CAS No. 2418731-38-9](/img/structure/B3007892.png)
3-Fluorosulfonyloxy-5-[(1,2,2,3,3-pentamethylcyclopropyl)carbamoyl]pyridine
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Overview
Description
3-Fluorosulfonyloxy-5-[(1,2,2,3,3-pentamethylcyclopropyl)carbamoyl]pyridine, also known as FSCP, is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. FSCP is a pyridine derivative that contains a fluorosulfonyloxy group and a pentamethylcyclopropylcarbamoyl group.
Mechanism of Action
The exact mechanism of action of 3-Fluorosulfonyloxy-5-[(1,2,2,3,3-pentamethylcyclopropyl)carbamoyl]pyridine is not fully understood. However, it is known that this compound is a potent inhibitor of several enzymes, including acetylcholinesterase, carbonic anhydrase, and butyrylcholinesterase. These enzymes play important roles in various physiological processes, including neurotransmission, acid-base balance, and lipid metabolism. By inhibiting these enzymes, this compound can modulate these physiological processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the activity of acetylcholinesterase, carbonic anhydrase, and butyrylcholinesterase in a dose-dependent manner. In vivo studies have shown that this compound can reduce the levels of acetylcholinesterase and butyrylcholinesterase in the brain and plasma of rats. This compound has also been shown to have anti-inflammatory and antioxidant effects in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-Fluorosulfonyloxy-5-[(1,2,2,3,3-pentamethylcyclopropyl)carbamoyl]pyridine is its potent inhibitory activity against several enzymes, which makes it a valuable tool for studying the physiological roles of these enzymes. This compound is also relatively easy to synthesize and purify, which makes it readily available for use in lab experiments. However, this compound has some limitations for lab experiments, including its potential toxicity and limited solubility in aqueous solutions.
Future Directions
There are several future directions for research on 3-Fluorosulfonyloxy-5-[(1,2,2,3,3-pentamethylcyclopropyl)carbamoyl]pyridine. One area of research is the development of this compound-based drugs for the treatment of various diseases, including cancer, bacterial infections, and inflammation. Another area of research is the synthesis of this compound-based functional materials with novel properties and applications. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic benefits.
Synthesis Methods
The synthesis of 3-Fluorosulfonyloxy-5-[(1,2,2,3,3-pentamethylcyclopropyl)carbamoyl]pyridine involves a series of chemical reactions that begin with the reaction of 3-hydroxypyridine with tert-butyl chloroformate to form 3-tert-butoxycarbonylpyridine. This intermediate is then reacted with pentamethylcyclopropylamine to form 3-[(1,2,2,3,3-pentamethylcyclopropyl)amino]pyridine. The final step involves the reaction of this intermediate with fluorosulfonic acid to form this compound.
Scientific Research Applications
3-Fluorosulfonyloxy-5-[(1,2,2,3,3-pentamethylcyclopropyl)carbamoyl]pyridine has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, bacterial infections, and inflammation. In material science, this compound has been used as a building block for the synthesis of functional materials, such as polymers and nanoparticles. In catalysis, this compound has been studied as a catalyst for various chemical reactions, including esterification and transesterification reactions.
properties
IUPAC Name |
3-fluorosulfonyloxy-5-[(1,2,2,3,3-pentamethylcyclopropyl)carbamoyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O4S/c1-12(2)13(3,4)14(12,5)17-11(18)9-6-10(8-16-7-9)21-22(15,19)20/h6-8H,1-5H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFVQQXOLDRZIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)NC(=O)C2=CC(=CN=C2)OS(=O)(=O)F)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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